molecular formula C9H10O3 B095787 (R)-tropic acid CAS No. 17126-67-9

(R)-tropic acid

Cat. No. B095787
CAS RN: 17126-67-9
M. Wt: 166.17 g/mol
InChI Key: JACRWUWPXAESPB-QMMMGPOBSA-N
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Description

(R)-tropic acid is a compound that plays a significant role in the biosynthesis of certain alkaloids found in plants such as Datura stramonium. It is formed through the intramolecular rearrangement of phenyllactate, as demonstrated in a study where phenyl[1,3-13C2]lactic acid was synthesized and fed to Datura stramonium. The resulting alkaloids, hyoscine (scopolamine) and hyoscyamine, were isolated and their 13C NMR spectra indicated the formation of tropic acid through this rearrangement process .

Synthesis Analysis

The synthesis of (R)-tropic acid can be achieved through enzymatic kinetic resolution. A study described a new strategy using CAL-B catalyzed kinetic resolution of tropic acid, which allowed for the synthesis of both enantiomers of tropic acid with high enantiomeric excess. Specifically, (R)-tropic acid was synthesized with 90% enantiomeric excess, while the (S)-tropic acid butyl ester was obtained in 99% enantiomeric excess . This method provides a practical approach to obtaining enantiomerically pure forms of tropic acid.

Molecular Structure Analysis

The molecular structure of tropic acid has been studied through the use of carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy. In one study, (R)-(+)- and (S)-(-)-3-phenyl[1,3-13C2; 1-14C] lactic acid were fed to Datura stramonium, and the resulting alkaloids were analyzed. The 13C NMR spectra showed 13C-13C spin-spin coupling, which confirmed the molecular structure of the tropic acid formed from the rearrangement of the (R)-(+)-3-phenyllactic acid .

Chemical Reactions Analysis

The chemical behavior of tropic acid can be influenced by its coordination with other compounds. For instance, a study utilized a deoxycholic acid derived tropos biphenylphosphite as a Rh(i) chiral ligand to form different complexes with varying Rh: L molar ratios. These complexes were then used in the asymmetric addition of phenylboronic acid to cyclohexenone, leading to the formation of different chiral products . This highlights the potential of tropic acid derivatives in catalytic asymmetric synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-tropic acid are not detailed in the provided papers, the studies do suggest that the compound's properties are significant in its role in biosynthesis and its potential in synthetic applications. The ability to obtain (R)-tropic acid in high enantiomeric excess is particularly important for its use in producing chiral molecules, which are valuable in various chemical and pharmaceutical applications .

Scientific Research Applications

  • Biosynthesis of Tropic Acid and Alkaloids : (R)-tropic acid has been studied for its role in the biosynthesis of tropane alkaloids, such as hyoscyamine and scopolamine, which are significant in medical and botanical research. For instance, Yamada et al. (1976) explored the chemical simulation of tropic acid biosynthesis, revealing pathways from optically active phenylalanine to (R)- and (S)-tropic acid (Yamada, Koga, Juang, & Achiwa, 1976). Similarly, Robins et al. (1994) demonstrated that phenyllactic acid, a precursor of tropic acid, is crucial in the biosynthesis of tropane alkaloids in Datura and Brugmansia cultures (Robins, Woolley, Ansarin, Eagles, & Goodfellow, 1994).

  • Pharmacological Applications : The enantiomers of tropic acid and its derivatives have been explored for their potential in medical applications. For instance, Dei et al. (1997) investigated the differential analgesic activity of atropine derivatives, including tropic acid esters, highlighting their enantioselectivity in analgesic tests (Dei, Bartolini, Bellucci, Ghelardini, Gualtieri, Manetti, Romanelli, Scapecchi, & Teodori, 1997). Additionally, Swerdlow et al. (1959) studied tropic acid derivatives for their potential as parasympatholytic drugs, revealing their effectiveness as antispasmodics (Swerdlow, McCracken, & Marks, 1959).

  • Environmental Stress Response Studies : Research on (R)-tropic acid extends to environmental studies, such as the work by Guerrero-Castro et al. (2018) on Rhizobium tropici CIAT899, which examined the genetic and physiological basis of tolerance to acidic conditions, crucial for understanding microbial adaptation in agriculture (Guerrero-Castro, Lozano, & Sohlenkamp, 2018).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or areas where further study is needed.


For a specific compound like “®-tropic acid”, you would need to look up each of these categories in scientific literature or databases. If you have a different compound in mind, or if “®-tropic acid” is known by a different name, I would be happy to help you find more specific information.


properties

IUPAC Name

(2R)-3-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169052
Record name Tropic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tropic acid

CAS RN

17126-67-9
Record name Tropic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0870Q3EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
N Tabacum - Phytochemistry, 1989 - Elsevier
Suspension cultures of Datura innoxia and Nicotiana tabacum are able to convert (RS)-tropic acid into its glucose esters (2RS)-3-hydroxy-2-phenylpropionyl β-d-glucopyranoside and (…
Number of citations: 2 www.sciencedirect.com
S Yamada, K Koga, TM Juang, K Achiwa - Chemistry Letters, 1976 - journal.csj.jp
(R)- and (S)-tropic acid were prepared by trifluoroacetolysis of O-nitrobenzenesulfonate((S)-III) of optically active 3-phenyllactic acid ester(S)-II) in good yield and with high retention of …
Number of citations: 3 www.journal.csj.jp
A McKenzie, RC Strathern - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… Formation of r-Tropamide from r-Tropic Acid and r- p-Chlorohydratropic Acid.-r-Tropic acid was converted into its methyl ester, from which the amide was prepared by the action of …
Number of citations: 11 pubs.rsc.org
D Klomp, JA Peters, U Hanefeld - Tetrahedron: Asymmetry, 2005 - Elsevier
A new strategy has been developed for the CAL-B catalysed kinetic resolution of tropic acid by which both enantiomers of tropic acid can be obtained in good enantiomeric excess. (R)-…
Number of citations: 25 www.sciencedirect.com
T JUANG, S YAMADA - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
Trifluoroacetolysis of (S)-3-phenyllactic acid ester sulfonate ((S)-7), obtained from L-phenylalanine via nitrous acid deamination followed by ethanolysis, afforded (R)-tropic acid ester ((R…
Number of citations: 2 www.jstage.jst.go.jp
MR Atuu, MM Hossain - Tetrahedron letters, 2007 - Elsevier
The dynamic kinetic resolution of racemic mixtures of tropic acid ethyl ester under substrate racemizing conditions was studied using lipase PS with a ruthenium catalyst. Isopropenyl …
Number of citations: 35 www.sciencedirect.com
MR Atuu, SJ Mahmood, F Laib, MM Hossain - Tetrahedron: Asymmetry, 2004 - Elsevier
The first kinetic resolution of tropic acid ethyl ester (TAEE) with lipase PS and vinyl acetate as an acylating agent is reported. The resulting (S)-(−)-3-acetoxy tropic acid ethyl ester and (R)…
Number of citations: 23 www.sciencedirect.com
G Blaschke, E Lamparter, J Schlüter - Chirality, 1993 - Wiley Online Library
Because of the constantly increasing demand for optically pure drugs it is of great importance to elucidate factors affecting stereochemistry, in order to provide a stable formulation with a …
Number of citations: 28 onlinelibrary.wiley.com
H King, AD Palmer - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
IN the developments of modern chemotherapy, the cinchona group of alkaloids occupies one of the most important positions. This is due to their availability in quantity, to the ease with …
Number of citations: 5 pubs.rsc.org
K Kodama, N Kurozumi, H Shitara, T Hirose - Tetrahedron, 2014 - Elsevier
Solvent-induced chirality switching in the optical resolution of racemic tropic acid (TA) with (1R,2S)-2-amino-1,2-diphenylethanol has been demonstrated. Recrystallization of the …
Number of citations: 23 www.sciencedirect.com

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